
LtaS-IN-1
Descripción general
Descripción
LtaS-IN-1, también conocido como compuesto 1771, es un potente inhibidor de molécula pequeña de la síntesis de ácido lipoteicoico. La lipoteicoico sintetasa es una enzima clave para la biosíntesis de la pared celular de las bacterias Gram-positivas. Las bacterias Gram-positivas que carecen de ácido lipoteicoico presentan una división celular deteriorada y defectos de crecimiento, lo que convierte a la lipoteicoico sintetasa en un objetivo antimicrobiano atractivo .
Mecanismo De Acción
LtaS-IN-1 ejerce sus efectos inhibiendo la actividad de la lipoteicoico sintetasa. Esta enzima es responsable de la polimerización de poliglicerol-fosfato a partir de fosfatidilglicerol, una reacción esencial para el crecimiento de las bacterias Gram-positivas. Al bloquear la unión de fosfatidilglicerol a la lipoteicoico sintetasa, this compound inhibe la síntesis de ácido lipoteicoico, lo que lleva a una división celular deteriorada y defectos de crecimiento en las bacterias Gram-positivas .
Análisis Bioquímico
Biochemical Properties
LtaS-IN-1 plays a crucial role in the synthesis of Lipoteichoic acid (LTA), a vital component of the cell wall biosynthesis in Gram-positive bacteria . It interacts with the enzyme LTA synthase (LtaS), which is responsible for the polymerization of polyglycerol-phosphate from phosphatidylglycerol . By inhibiting LtaS, this compound effectively disrupts the synthesis of LTA .
Cellular Effects
The inhibition of LTA synthesis by this compound has significant effects on various types of cells. It can alter the cell wall morphology of E. faecium, leading to changes in cell function . Additionally, it has been shown to reduce LTA production in S. aureus in a dose-dependent manner, inducing aberrant morphology as seen for LTA-deficient bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the extracellular catalytic domain of LtaS (eLtaS) . This binding interaction inhibits the enzyme’s activity, thereby disrupting the synthesis of LTA . The active site threonine of LtaS functions as a nucleophile for phosphatidylglycerol hydrolysis and formation of a covalent threonine–glycerolphosphate intermediate .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It has been reported that the compound significantly reduced bacteria titers in the lung of mice infected with S. aureus .
Metabolic Pathways
This compound is involved in the metabolic pathway of LTA synthesis, interacting with the enzyme LtaS . By inhibiting LtaS, it disrupts the normal metabolic flux of LTA synthesis .
Subcellular Localization
It is known to bind to the extracellular catalytic domain of LtaS, which is a membrane protein
Métodos De Preparación
La síntesis de LtaS-IN-1 implica varios pasos. El compuesto 1771, que es el precursor de this compound, se sintetiza a través de una serie de reacciones químicas. La ruta sintética incluye la formación de una estructura de 2-oxo-2-(5-fenil-1,3,4-oxadiazol-2-ilamino) etil 2-nafto[2,1-b]furano-1-ilacetato Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.
Análisis De Reacciones Químicas
LtaS-IN-1 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: this compound se puede reducir para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales específicos se sustituyen por otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. .
Aplicaciones Científicas De Investigación
LtaS-IN-1 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la síntesis de ácido lipoteicoico en bacterias Gram-positivas.
Biología: this compound se utiliza para investigar el papel del ácido lipoteicoico en la biosíntesis de la pared celular bacteriana y su impacto en el crecimiento y la división bacterianos.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas como agente antimicrobiano contra bacterias Gram-positivas multirresistentes, incluido el Staphylococcus aureus resistente a la meticilina.
Industria: This compound se puede utilizar en el desarrollo de nuevos agentes antimicrobianos y en el estudio de los mecanismos de resistencia bacteriana
Comparación Con Compuestos Similares
LtaS-IN-1 es único en comparación con otros compuestos similares debido a su alta potencia y especificidad para la lipoteicoico sintetasa. Los compuestos similares incluyen:
Compuesto 1771: El precursor de this compound, que también inhibe la síntesis de ácido lipoteicoico pero con menor potencia.
Tinte rojo Congo: Otro inhibidor de la síntesis de ácido lipoteicoico, pero es menos específico y tiene una actividad más amplia contra otros objetivos
This compound destaca por su mayor afinidad para unirse al dominio catalítico extracelular de la lipoteicoico sintetasa y su capacidad para reducir la producción de ácido lipoteicoico de forma dosis-dependiente .
Propiedades
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-benzo[e][1]benzofuran-1-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c28-20(25-24-27-26-23(32-24)16-7-2-1-3-8-16)14-31-21(29)12-17-13-30-19-11-10-15-6-4-5-9-18(15)22(17)19/h1-11,13H,12,14H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJXREYSQNBQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877950-01-1 | |
| Record name | [(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]methyl 2-{naphtho[2,1-b]furan-1-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lymphotoxin alpha (LTA)?
A1: Lymphotoxin alpha (LTA) is a cytokine, which is a type of signaling protein that plays a role in the immune system. It is primarily produced by activated lymphocytes and contributes to inflammation and immune responses. [, , , , ]
Q2: How is LTA linked to Crohn's Disease?
A2: Studies suggest that individuals with specific genetic variations in the LTA gene, particularly the LTA 1-1-1-1 haplotype, might have a poorer response to certain treatments for Crohn's disease, such as infliximab. [, , ]
Q3: What is the role of the LTA -857C/T polymorphism in Crohn's Disease treatment?
A3: Research indicates that the -857T allele of the LTA gene might be associated with higher levels of TNFα production. This difference in TNFα expression could potentially explain the variation in response to TNF inhibitors among Crohn's disease patients. [, ]
Q4: Does LTA play a role in cardiovascular disease?
A4: Some studies have investigated a potential link between LTA gene variations and cardiovascular diseases like myocardial infarction. While the link is not fully established, certain genotypes, like LTA 252GG, might be associated with the severity of coronary atherosclerosis. [, ]
Q5: What are zeolites and what is zeolite LTA?
A5: Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Zeolite LTA is a specific type of zeolite with a unique structure consisting of alpha cages and smaller sodalite cages. [, , , , ]
Q6: How is zeolite LTA used in material science?
A6: Zeolite LTA's porous structure makes it useful in applications like gas separation. For example, incorporating LTA into a polymer matrix can create membranes effective for separating CO2 from N2 at high temperatures. []
Q7: Can zeolite LTA be used for dye removal?
A7: Research shows that hybrid aerogels combining chitosan and LTA zeolite particles can effectively remove both anionic and cationic dyes from solutions. This makes them promising materials for wastewater treatment and dye removal applications. []
Q8: How does the structure of zeolite LTA influence its properties?
A8: The defined pore size and channels within zeolite LTA contribute to its selective adsorption and catalytic properties. The specific arrangement of atoms within the framework influences how molecules interact with the material. [, , ]
Q9: Are there computational methods to study zeolite LTA?
A9: Yes, computational chemistry techniques like Monte Carlo simulations can be used to model and understand the adsorption behavior of small molecules within zeolite LTA. These simulations help predict and explain experimental observations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate](/img/structure/B3182456.png)
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
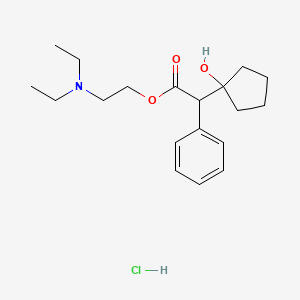
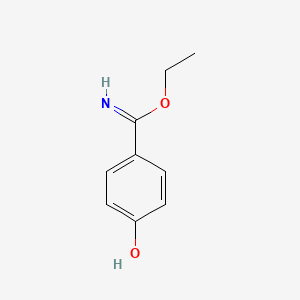
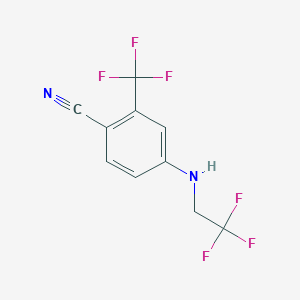
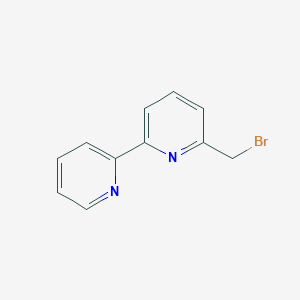
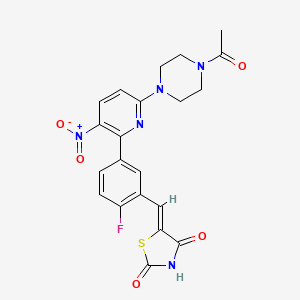

![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)
![N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)



